molecular formula C16H16N4O2 B5090625 2-(2H-indazol-3-yl)-N-(2-pyridin-3-yloxyethyl)acetamide

2-(2H-indazol-3-yl)-N-(2-pyridin-3-yloxyethyl)acetamide

Cat. No.: B5090625
M. Wt: 296.32 g/mol
InChI Key: RSQXZLWDAFKCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-indazol-3-yl)-N-(2-pyridin-3-yloxyethyl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an indazole ring and a pyridine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-indazol-3-yl)-N-(2-pyridin-3-yloxyethyl)acetamide typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of o-nitrophenylhydrazine with a suitable carbonyl compound.

    Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the indazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the Pyridine Moiety: The final step involves the reaction of the intermediate compound with 2-pyridin-3-yloxyethylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2H-indazol-3-yl)-N-(2-pyridin-3-yloxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with simpler structures.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2H-indazol-3-yl)-N-(2-pyridin-3-yloxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The indazole ring is known to interact with enzymes and receptors, modulating their activity. The pyridine moiety can enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-indazol-3-yl)-N-(2-pyridin-2-yloxyethyl)acetamide: Similar structure with a different position of the pyridine moiety.

    2-(2H-indazol-3-yl)-N-(2-pyridin-4-yloxyethyl)acetamide: Similar structure with a different position of the pyridine moiety.

    2-(2H-indazol-3-yl)-N-(2-pyridin-3-yloxypropyl)acetamide: Similar structure with a different length of the linker between the indazole and pyridine moieties.

Uniqueness

2-(2H-indazol-3-yl)-N-(2-pyridin-3-yloxyethyl)acetamide is unique due to its specific combination of the indazole ring and the pyridine moiety, which can result in distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(2H-indazol-3-yl)-N-(2-pyridin-3-yloxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-16(18-8-9-22-12-4-3-7-17-11-12)10-15-13-5-1-2-6-14(13)19-20-15/h1-7,11H,8-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQXZLWDAFKCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CC(=O)NCCOC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.